molecular formula C14H15N3O4S B5346017 ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate

ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate

Cat. No. B5346017
M. Wt: 321.35 g/mol
InChI Key: SFAQFHNYJAOCAG-UHFFFAOYSA-N
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Description

Ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate, also known as MNTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTG belongs to the family of thiazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate is not fully understood. However, studies suggest that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound is also water-soluble, which makes it easy to administer in in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has low bioavailability, which limits its efficacy in vivo. Additionally, this compound has not been extensively studied in human clinical trials, which limits its translational potential.

Future Directions

There are several future directions for ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate research. One direction is to investigate the efficacy of this compound in human clinical trials for various diseases, including cancer and neurodegenerative diseases. Another direction is to develop novel formulations of this compound to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a promising thiazole derivative that has shown potential therapeutic applications in various scientific research areas. The synthesis of this compound is simple and cost-effective, making it an attractive candidate for further research. This compound has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

Ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate can be synthesized using a simple and efficient method. The synthesis involves the reaction of ethyl glycinate hydrochloride with 3-nitrobenzaldehyde and ammonium thiocyanate in the presence of sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method is cost-effective and yields high purity of this compound.

properties

IUPAC Name

ethyl 2-[methyl-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-21-13(18)8-16(2)14-15-12(9-22-14)10-5-4-6-11(7-10)17(19)20/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAQFHNYJAOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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